molecular formula C20H28O2 B1672628 Isotretinoin CAS No. 4759-48-2

Isotretinoin

Cat. No. B1672628
CAS RN: 4759-48-2
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-XFYACQKRSA-N
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Description

Isotretinoin is a form of vitamin A used to treat severe nodular acne that has not responded to other treatments, including antibiotics . It is also used to treat other skin diseases as determined by a doctor . It is a cis isomer of retinoic acid that is a synthetic derivative of vitamin A, inhibits sebaceous gland function and keratinization, and is used in the treatment of severe inflammatory acne .


Synthesis Analysis

Isotretinoin can be prepared in a single step starting from beta-ionylidene acetaldehyde .


Molecular Structure Analysis

Isotretinoin has a molecular formula of C20H28O2 and a molar mass of 300.44 g/mol . Its IUPAC name is (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid .

Scientific Research Applications

Mechanism of Action and Therapeutic Efficacy

Isotretinoin, a potent derivative of vitamin A, primarily acts by reducing sebaceous gland size and sebum production, which contributes to its efficacy in treating severe acne. Its impact on skin surface lipid composition and bacterial microflora reduction are pivotal in its therapeutic action. Beyond acne treatment, isotretinoin has shown promise in managing other skin disorders, including rosacea, Gram-negative folliculitis, Darier's disease, ichthyosis, and pityriasis rubra pilaris. These applications underscore isotretinoin's versatility in addressing a broad spectrum of dermatological conditions through its influence on keratinization and inflammation processes (Ward et al., 1984).

Oncological Applications

Isotretinoin has been investigated in the oncology domain, particularly for its role in chemoprevention. A study on head and neck squamous cell cancer (HNSCC) patients explored the use of low-dose isotretinoin to prevent second primary tumors, although it did not show a significant reduction in tumor incidence or improvement in survival rates. This highlights the complexity of retinoids' effects on cancer prevention and the need for further research to optimize their use in oncological settings (Khuri et al., 2006).

Impact on Blood Parameters

Research has also delved into isotretinoin's effects on blood parameters, with findings suggesting that it can modestly increase platelet counts in acne patients. This aspect of isotretinoin's pharmacodynamics offers an additional layer of understanding of its systemic effects and underscores the importance of monitoring blood parameters during treatment (Karadağ et al., 2013).

Protective Effects Against Hepatotoxicity

Isotretinoin's side effects, particularly on the liver, have prompted investigations into protective interventions. A study demonstrated that selenium could mitigate isotretinoin-induced liver injury and dyslipidemia in rats through its antioxidant effects. This research signifies the potential of adjunct therapies to enhance isotretinoin's safety profile by guarding against its hepatotoxic and lipid-altering side effects (Saied & Hamza, 2014).

Safety And Hazards

Isotretinoin is a potentially dangerous prescription medicine that should only be taken under the close supervision of a healthcare professional and pharmacist . If a person is pregnant or may get pregnant, isotretinoin can cause birth defects, miscarriage, premature births, and death in babies . It has the potential to cause some serious side effects . That’s why dermatologists carefully evaluate each patient .

Future Directions

Newer drug delivery technologies can simplify isotretinoin use while maximizing bioavailability and efficacy . Based on the analysis, lidose isotretinoin and micronized isotretinoin improve oral bioavailability, pharmacological bioactivity, and increase therapeutic efficacy in patients who are unwilling or unable to consistently take the medication with a high-fat, high-calorie meal .

properties

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
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InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-
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InChI Key

SHGAZHPCJJPHSC-XFYACQKRSA-N
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Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
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Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C
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Molecular Formula

C20H28O2
Record name CIS-RETINOIC ACID
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DSSTOX Substance ID

DTXSID4023177
Record name 13-cis Retinoic acid
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Molecular Weight

300.4 g/mol
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Physical Description

Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 0.00477mg/mL, Insoluble in water, Sparingly soluble in alcohol
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Mechanism of Action

Isotretinoin produces its effects through altering progress through the cell cycle, cell differentiation, survival, and apoptosis. These actions reduce sebum production, preventing the blockage of pores, and growth of acne causing bacteria. Isotretinoin and 4-oxo-isotretinoin both significantly reduce the production of sebum. Isotretinoin has little to no affinity for retinol binding proteins (RBPs) and retinoic acid nuclear receptors (RARs). Tretinoin and 4-oxo-tretinion bind to the RAR-γ receptor, which is suspected to be part of the action of acne treatment by isotretinoin. Isotretinoin induces apoptosis in sebocytes, leading to a decrease in sebum production. Isotretinoin also reduces the formation of comedones by reducing hyperkeratinization through an unknown mechanism. Isotretinoin does not directly kill bacteria but it does reduce the size of sebum ducts and makes the microenvironment less hospitable to acne causing bacteria. It may also increase immune mechanisms and alter chemotaxis of monocytes to reduce inflammation. There is preliminary evidence suggesting isotretinoin may interact with FoxO1, which may explain a substantial number of isotretinoin's unexplained actions., This paper reviews the teratogenicity of isotretinoin in regard to aspects of species variation, toxicokinetics, and metabolism. The insensitive species (rat, mouse) eliminate the drug rapidly through detoxification to the beta-glucuronide; also, placental transfer is limited in these species. On the other hand, in sensitive species (primates), the drug is predominantly metabolized to the active 13-cis-4-oxo-retinoic acid; placental transfer is more extensive here. The beta-glucuronides showed limited placental transfer in all species examined; these metabolites exhibited very low, if any, measurable concentrations in the human. The 13-cis-retinoic acid is not appreciably bound to cellular retinoid-binding proteins or nuclear receptors and exhibits low tissue distribution and placental transfer. Its access to the nucleus may be extensive. Because of the long half life of 13-cis-retinoic acid, continuous isomerization results in significant area under the concentration-time curve levels of all-trans-retinoic acid in the mouse, monkey and the human; the all-trans-retinoic acid formed is extensively distributed across the placenta and may be an important factor that contributes to the teratogenic potency of 13-cis-retinoic acid. Isomerization cannot explain the teratogenic effects of 13-cis-retinoic acid in the rat and rabbit. It is concluded that the high teratogenic activity of isotretinoin in sensitive species (human, monkey) is related to slow elimination of the 13-cis-isomer, to metabolism to the 4-oxo-derivative, to increased placental transfer, to continuous isomerization and significant exposure of the target tissue to all-trans-retinoic acid; and to lack of binding to cytoplasmic retinoid binding proteins that could possibly result in ready access to the nucleus.
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Product Name

Isotretinoin

Color/Form

Yellow crystals or reddish-orange plates from isopropyl alcohol, Yellowish to orange crystalline powder

CAS RN

4759-48-2
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Melting Point

372 to 374 °F (NTP, 1992), 189-190, 174-175 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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